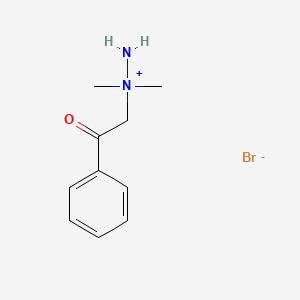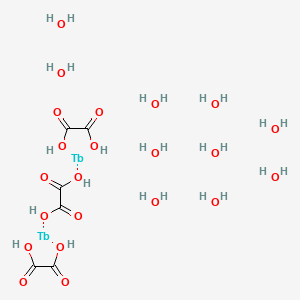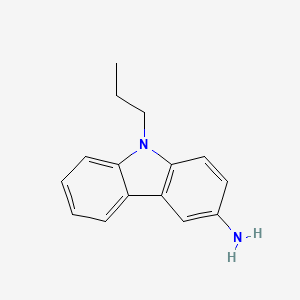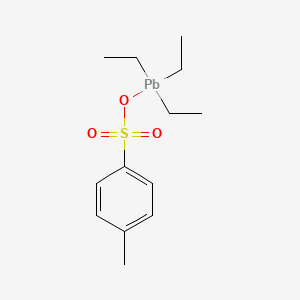
Plumbane, (p-toluenesulfonyloxy)triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plumbane, (p-toluenesulfonyloxy)triethyl-: is an organolead compound with the molecular formula C13H22O3PbS and a molecular weight of 465.6 g/mol . This compound is characterized by the presence of a lead atom bonded to three ethyl groups and a p-toluenesulfonyloxy group. It is a member of the organometallic compounds, which are known for their applications in various fields of chemistry and industry.
Preparation Methods
The synthesis of Plumbane, (p-toluenesulfonyloxy)triethyl- typically involves the reaction of triethyllead chloride with p-toluenesulfonic acid in the presence of a base such as pyridine or triethylamine . The reaction proceeds as follows:
(C2H5)3PbCl+p-TsOH→(C2H5)3PbOTs+HCl
In this reaction, triethyllead chloride reacts with p-toluenesulfonic acid to form Plumbane, (p-toluenesulfonyloxy)triethyl- and hydrochloric acid as a byproduct. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the lead compound.
Chemical Reactions Analysis
Plumbane, (p-toluenesulfonyloxy)triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the lead(IV) derivatives back to lead(II) compounds. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The p-toluenesulfonyloxy group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Scientific Research Applications
Plumbane, (p-toluenesulfonyloxy)triethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of lead-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of lead-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Plumbane, (p-toluenesulfonyloxy)triethyl- involves its interaction with molecular targets such as enzymes and receptors. The lead atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The p-toluenesulfonyloxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Plumbane, (p-toluenesulfonyloxy)triethyl- can be compared with other organolead compounds, such as:
Triethyllead chloride: Similar in structure but lacks the p-toluenesulfonyloxy group.
Tetraethyllead: Contains four ethyl groups bonded to lead, used as an anti-knock agent in gasoline.
Lead acetate: A lead(II) compound with acetate groups, used in various industrial applications.
Properties
CAS No. |
43135-86-0 |
|---|---|
Molecular Formula |
C13H22O3PbS |
Molecular Weight |
465 g/mol |
IUPAC Name |
triethylplumbyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O3S.3C2H5.Pb/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-2;/h2-5H,1H3,(H,8,9,10);3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
DOZMZKXVAWQPEK-UHFFFAOYSA-M |
Canonical SMILES |
CC[Pb](CC)(CC)OS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![Methyl phenanthro[2,3-d][1,3]dioxole-5-carboxylate](/img/structure/B14660968.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)
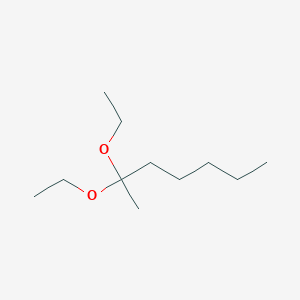
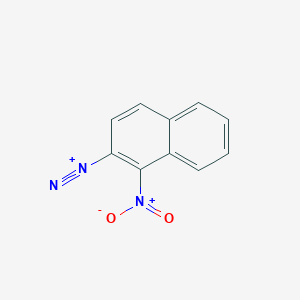
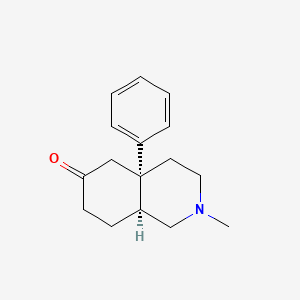

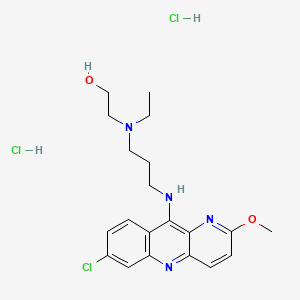
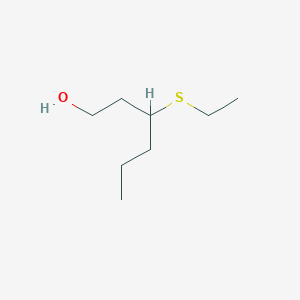
![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
